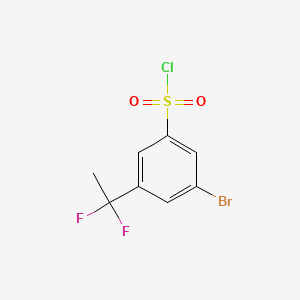![molecular formula C6H6BN3O2 B8260189 Imidazo[1,2-A]pyrimidin-6-ylboronic acid](/img/structure/B8260189.png)
Imidazo[1,2-A]pyrimidin-6-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-A]pyrimidin-6-ylboronic acid is a heterocyclic compound that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with a boronic acid functional group attached at the 6th position. The unique structural features of this compound make it a valuable scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-A]pyrimidin-6-ylboronic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and boronation. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete cyclization and boronation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
Imidazo[1,2-A]pyrimidin-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo ring can be reduced under specific conditions to form dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the imidazo[1,2-A]pyrimidine scaffold .
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroimidazo derivatives, and substituted imidazo[1,2-A]pyrimidines. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
Imidazo[1,2-A]pyrimidin-6-ylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: this compound derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of Imidazo[1,2-A]pyrimidin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-B]pyridazine: Contains a pyridazine ring fused to the imidazo ring.
Imidazo[1,2-C]pyrimidine: Another structural isomer with different ring fusion.
Uniqueness
Imidazo[1,2-A]pyrimidin-6-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new drugs and materials, distinguishing it from other similar compounds .
特性
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-8-1-2-10(6)4-5/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAMJKYLBKNTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride](/img/structure/B8260131.png)










